molecular formula C21H21NO6 B15303873 Fmoc-N-Me-D-Glu-OH

Fmoc-N-Me-D-Glu-OH

Cat. No.: B15303873
M. Wt: 383.4 g/mol
InChI Key: FGKBEQMQAJSEQI-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-D-Glu-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-D-glutamic acid, is a derivative of glutamic acid. It is commonly used in solid-phase peptide synthesis as a building block for introducing N-methyl-glutamic acid residues. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-D-Glu-OH typically involves the protection of the amino group of D-glutamic acid with the Fmoc group. This can be achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The methylation of the amino group is then carried out using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid

InChI

InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m1/s1

InChI Key

FGKBEQMQAJSEQI-GOSISDBHSA-N

Isomeric SMILES

CN([C@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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